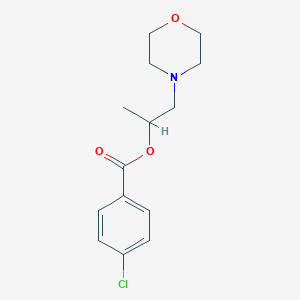
1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate is an organic compound that features a morpholine ring, a propan-2-yl group, and a 4-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate typically involves the reaction of morpholine with propan-2-yl chloride to form 1-(Morpholin-4-yl)propan-2-yl chloride. This intermediate is then reacted with 4-chlorobenzoic acid in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The 4-chlorobenzoate moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and proteins, potentially inhibiting their activity. The 4-chlorobenzoate moiety can bind to receptor sites, modulating cellular pathways and exerting biological effects .
Comparison with Similar Compounds
1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate: Similar structure but with the chlorine atom in a different position.
1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate: Contains a furan ring instead of a benzene ring.
1-(Morpholin-4-yl)propan-2-yl 4-methylbenzoate: Features a methyl group instead of a chlorine atom.
Uniqueness: 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C14H18ClNO3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 4-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3 |
InChI Key |
NQOSQVGSLQQAQS-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)




![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)






